molecular formula C10H17ClO2 B14408590 1-Chloro-7,12-dioxaspiro[5.6]dodecane CAS No. 84657-99-8

1-Chloro-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B14408590
CAS No.: 84657-99-8
M. Wt: 204.69 g/mol
InChI Key: QYXWYLNAJFUYOI-UHFFFAOYSA-N
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Description

1-Chloro-7,12-dioxaspiro[5.6]dodecane is an organic compound with the molecular formula C10H17ClO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound contains a chlorine atom and two oxygen atoms, forming part of its distinctive spiro structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-7,12-dioxaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a chlorinating agent in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-7,12-dioxaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

1-Chloro-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Chloro-7,12-dioxaspiro[5.6]dodecane involves its interaction with molecular targets through its functional groups. The chlorine atom and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dioxaspiro[5.6]dodecane: Lacks the chlorine atom, leading to different reactivity and applications.

    1-Bromo-7,12-dioxaspiro[5.6]dodecane: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.

    1-Iodo-7,12-dioxaspiro[5.6]dodecane:

Uniqueness

1-Chloro-7,12-dioxaspiro[5.6]dodecane is unique due to its specific combination of a chlorine atom and spiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

84657-99-8

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

5-chloro-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C10H17ClO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2

InChI Key

QYXWYLNAJFUYOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)Cl)OCCCCO2

Origin of Product

United States

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